N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide
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Overview
Description
- The compound’s chemical formula is C14H10Cl2N2O2.
- It is characterized by its aromatic nature due to the presence of 10 π-electrons in the indole ring.
- Physically, it appears as a crystalline, colorless substance with a specific odor.
- The indole scaffold is present in several synthetic drug molecules, including lysergic acid diethylamide (LSD) and certain alkaloids from plants .
N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide: is a synthetic compound with a complex structure. It contains an indole nucleus, which is an important heterocyclic system found in various bioactive molecules.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide are not readily available in the literature. researchers often explore various synthetic pathways to create indole derivatives.
- Industrial production methods may involve modifications of existing synthetic routes or novel approaches, but detailed information is proprietary and not publicly accessible.
Chemical Reactions Analysis
- Common types of reactions include electrophilic substitution, oxidation, and reduction.
- Reagents and conditions depend on the specific reaction. For example:
- Electrophilic substitution: Nitration, halogenation, or Friedel-Crafts reactions.
- Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
- Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2).
- Major products formed from these reactions can vary based on the substituents and reaction conditions.
N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide: can undergo various reactions due to its indole structure.
Scientific Research Applications
N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide:
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While specific comparisons are challenging without direct analogs, we can highlight its uniqueness within the indole family.
- Similar compounds may include other indole derivatives, such as tryptophan, indole-3-acetic acid, and various pharmaceuticals containing the indole scaffold.
Properties
Molecular Formula |
C11H9ClF6N2O |
---|---|
Molecular Weight |
334.64 g/mol |
IUPAC Name |
N-[2-(3-chloroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide |
InChI |
InChI=1S/C11H9ClF6N2O/c1-6(21)19-9(10(13,14)15,11(16,17)18)20-8-4-2-3-7(12)5-8/h2-5,20H,1H3,(H,19,21) |
InChI Key |
WHDPXTILYIFUGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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